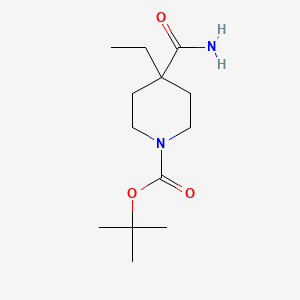

1-Boc-4-ethylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-4-ethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

1-Boc-4-ethylpiperidine-4-carboxamide can be synthesized through a multi-step processThe final step involves the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .

化学反応の分析

Types of Reactions

1-Boc-4-ethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives .

科学的研究の応用

Organic Synthesis

Applications:

- Intermediate in Synthesis: The compound is frequently used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis. Its Boc group allows for selective protection of amines, facilitating multi-step synthetic pathways .

Case Study:

A study demonstrated the successful use of 1-Boc-4-ethylpiperidine-4-carboxamide in synthesizing various piperidine derivatives. The removal of the Boc group was achieved using hydrogen chloride gas, yielding high purity products suitable for further biological testing .

Biological Research

Applications:

- Enzyme Mechanisms: The compound is utilized in studies investigating enzyme mechanisms and protein interactions. Its ability to protect amine groups makes it ideal for synthesizing inhibitors that target specific enzymes.

Case Study:

Research involving carboxamide-substituted compounds indicated that derivatives similar to this compound effectively inhibited histone lysine demethylases, which are crucial in cancer biology. These findings suggest potential applications in developing epigenetic therapies for cancer treatment .

Medicinal Chemistry

Applications:

- Drug Development: this compound serves as a precursor in the synthesis of medicinal compounds targeting specific receptors or enzymes, particularly in neuropharmacology and oncology .

Case Study:

In a series of experiments aimed at developing new anti-HIV drugs, compounds derived from 1-Boc-4-ethylpiperidine exhibited significant inhibitory activity against HIV protease, showcasing its potential as a building block for antiviral therapies .

作用機序

The mechanism of action of 1-Boc-4-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and receptors. The ethyl group at the 4-position enhances its binding affinity and specificity .

類似化合物との比較

Similar Compounds

- 1-Boc-4-methylpiperidine-4-carboxamide

- 1-Boc-4-isopropylpiperidine-4-carboxamide

- 1-Boc-4-phenylpiperidine-4-carboxamide

Uniqueness

1-Boc-4-ethylpiperidine-4-carboxamide is unique due to its specific structural features, such as the ethyl group at the 4-position and the Boc-protected nitrogen. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

生物活性

1-Boc-4-ethylpiperidine-4-carboxamide, with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This compound is primarily utilized as a building block in the synthesis of various pharmaceutical agents and has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.

The compound can be synthesized through a multi-step process involving the formation of the carboxamide group. The Boc (tert-butoxycarbonyl) protecting group plays a crucial role in enhancing the stability and reactivity of the piperidine nitrogen, allowing for selective reactions that are essential for further functionalization.

Common Synthetic Routes:

- Oxidation: Converts the compound to N-oxides.

- Reduction: Can convert the carboxamide group into an amine.

- Substitution: The Boc group can be removed under acidic conditions to facilitate further modifications.

The mechanism of action of this compound involves its interaction with specific molecular targets. The ethyl group at the 4-position enhances binding affinity, while the Boc group provides steric protection that allows selective interaction with enzymes and receptors. This specificity is crucial for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on different enzymes. For example, studies have shown that it can inhibit acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. The compound's IC50 values against ACC1 and ACC2 were found to be below 1000 nM, indicating moderate potency.

| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (HELF cells) |

|---|---|---|---|

| This compound | <1000 | <1000 | >100 μM |

Receptor Modulation

The compound has also been studied as a potential positive allosteric modulator (PAM) for GLP-1 receptors, which are critical in glucose metabolism and insulin secretion. In vitro studies demonstrated that it could potentiate insulin release in β-cells under high glucose conditions, with an EC50 value of 0.25 nM when combined with GLP-1.

Case Studies

- Insulin Release Potentiation : A study examined the effects of this compound on insulin release in rat INS-1 insulinoma cells. The compound significantly enhanced insulin secretion at specific concentrations, demonstrating its potential therapeutic application in diabetes management .

- Cytotoxicity Assessment : In evaluating the cytotoxic effects against human embryonic lung fibroblast (HELF) cells, the compound showed low toxicity at concentrations exceeding 100 μM, suggesting a favorable safety profile for further development in medicinal applications .

Comparison with Similar Compounds

Comparative studies with similar piperidine derivatives highlight the unique structural features of this compound that contribute to its distinct biological activity.

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-Boc-4-methylpiperidine-4-carboxamide | Methyl group | Moderate ACC inhibition |

| 1-Boc-4-isopropylpiperidine-4-carboxamide | Isopropyl group | Lower receptor affinity |

| 1-Boc-4-phenylpiperidine-4-carboxamide | Phenyl group | Enhanced cytotoxicity |

特性

IUPAC Name |

tert-butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQTPOLQGKZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693852 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082768-73-7 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。